molecular formula C19H22ClN7O B2614932 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920368-96-3

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No.: B2614932
CAS No.: 920368-96-3
M. Wt: 399.88
InChI Key: FWBJUKMOCLGFEA-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one (CAS Number: 920368-96-3). It has a molecular formula of C19H22ClN7O and a molecular weight of 399.88 g/mol . The compound features a complex heterocyclic structure, integrating a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry. This core structure is linked to a 4-chlorophenyl group and a piperazine moiety, the latter being functionalized with a 3-methylbutan-1-one group. Piperazine is a well-known pharmaceutical intermediate, and the combination of such heterocyclic systems within a single molecule can enhance biological potential . While specific pharmacological data for this exact molecule is limited in the public domain, its structure is indicative of compounds investigated for central nervous system (CNS) targets. Related structures containing nitrogen-containing heterocycles, such as indole and triazolo-pyridines, are the subject of extensive research for their antidepressant potential and activity on various neurotransmitter systems . This makes this compound a valuable chemical tool for researchers exploring new chemical entities in drug discovery, particularly in the development of receptor ligands and enzyme inhibitors. This product is supplied for laboratory research and development purposes. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O/c1-13(2)11-16(28)25-7-9-26(10-8-25)18-17-19(22-12-21-18)27(24-23-17)15-5-3-14(20)4-6-15/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBJUKMOCLGFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest analog identified in the evidence is 1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one (ChemSpider ID: 920386-45-4). A comparative analysis is outlined below:

Structural and Functional Differences

Feature Target Compound Fluorophenyl Analog
Aromatic Substituent 4-Chlorophenyl (Cl) 4-Fluorophenyl (F)
Side Chain 3-Methylbutan-1-one (linear alkyl, methyl branch) 4-Phenylbutan-1-one (bulky phenyl group at terminal position)
Molecular Weight ~428.9 g/mol (calculated) ~477.5 g/mol (based on formula in )
Electron Effects Chlorine: Strong electron-withdrawing, enhances lipophilicity (LogP ~3.5*) Fluorine: Moderate electron-withdrawing, lower lipophilicity (LogP ~2.8*)
Steric Impact Methyl group reduces steric hindrance Phenyl group increases steric bulk, potentially affecting binding affinity

*Predicted LogP values based on substituent contributions.

Key Implications of Structural Variations

Substituent Effects :

  • The 4-chlorophenyl group in the target compound likely increases membrane permeability and metabolic stability compared to the 4-fluorophenyl analog due to higher lipophilicity and resistance to oxidative metabolism.
  • Fluorine’s smaller atomic radius may improve solubility but reduce π-π stacking interactions in receptor binding compared to chlorine.

Side Chain Modifications :

  • The 3-methylbutan-1-one chain in the target compound may favor interactions with hydrophobic binding pockets, whereas the 4-phenylbutan-1-one analog’s aromatic terminus could enhance selectivity for targets requiring planar interactions (e.g., kinases).

Synthetic Accessibility :

  • The methyl group in the target compound simplifies synthesis compared to the phenyl-substituted analog, which requires additional steps for aromatic coupling.

Biological Activity

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a triazolo-pyrimidine structure, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been shown to inhibit various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. A study highlighted that certain triazole-containing compounds demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of microtubule formation during mitosis .

Antimalarial Activity

Recent investigations into related compounds have identified them as inhibitors of plasmodial kinases, which are crucial for the survival of malaria parasites. For example, a derivative showed an EC50 value in the nanomolar range against Plasmodium falciparum, indicating strong antimalarial potential .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Kinase Inhibition : Many triazole derivatives act as kinase inhibitors, disrupting signaling pathways essential for cellular processes such as growth and metabolism.
  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, leading to strand breaks and ultimately cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Study on Antimicrobial Properties : A series of triazole derivatives were synthesized and tested against various bacterial strains. Results demonstrated that modifications on the triazole ring significantly affected antimicrobial potency .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
  • Anticancer Evaluation : In vitro studies revealed that certain derivatives induced apoptosis in human cancer cell lines with IC50 values ranging from 10 to 50 µM depending on the structural modifications made .

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